5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine

S1P1 agonist synthesis intermediate comparison synthetic efficiency

5-(3-Chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic 1,3,4-thiadiazole derivative bearing a 2-amino group and a 3-chloro-4-isopropoxyphenyl substituent at the 5-position. It serves as a key synthetic intermediate (designated Intermediate D9) in the GlaxoSmithKline medicinal chemistry program that delivered the tetrahydropyrazolopyridine series of S1P3-sparing S1P1 receptor agonists, disclosed in patent US20120101086A1 and the associated J.

Molecular Formula C11H12ClN3OS
Molecular Weight 269.747
CAS No. 1258440-61-7
Cat. No. B567105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine
CAS1258440-61-7
Synonyms5-{3-chloro-4-[(1-Methylethyl)oxy]phenyl}-1,3,4-thiadiazol-2-aMine
Molecular FormulaC11H12ClN3OS
Molecular Weight269.747
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)Cl
InChIInChI=1S/C11H12ClN3OS/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15)
InChIKeyUYFCMQOSHSTGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS 1258440-61-7): Sourcing the Critical S1P1 Agonist Intermediate


5-(3-Chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic 1,3,4-thiadiazole derivative bearing a 2-amino group and a 3-chloro-4-isopropoxyphenyl substituent at the 5-position. It serves as a key synthetic intermediate (designated Intermediate D9) in the GlaxoSmithKline medicinal chemistry program that delivered the tetrahydropyrazolopyridine series of S1P3-sparing S1P1 receptor agonists, disclosed in patent US20120101086A1 and the associated J. Med. Chem. publication [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC), with predicted physicochemical parameters including a LogP of 3.81, pKa of 2.74, and topological polar surface area of 89.27 Ų . These properties position it as a moderately lipophilic, weakly basic building block tailored for further functionalization at the 2-amino handle.

Why Generic 1,3,4-Thiadiazol-2-amines Cannot Replace 5-(3-Chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine in the GSK S1P1 Agonist Series


The compound's value derives from the highly specific combinatorial match between its 3-chloro-4-isopropoxyphenyl pharmacophoric fragment and the 2-amino synthetic handle. The 3-chloro-4-isopropoxyphenyl motif was explicitly selected during the GSK lead optimization campaign because it confers the desired S1P1 potency and S1P3-sparing selectivity when elaborated into the final tetrahydropyrazolopyridine agonists [1]. Replacing the chloro substituent with cyano (as in the parallel 3-cyano-4-isopropoxyphenyl series exemplified in the same patent) shifts the potency and selectivity profile, while substituting the isopropoxy group alters both lipophilicity and metabolic stability [1]. The 2-amino group is not merely a placeholder—it is the essential functional handle for diazotization and subsequent coupling to construct the tetrahydropyrazolopyridine core; the corresponding 2-bromo analog (CAS 1258440-64-0) requires an additional amination step to access the same downstream chemistry [2]. Generic 1,3,4-thiadiazol-2-amines lacking the 3-chloro-4-isopropoxyphenyl substitution pattern cannot reproduce the structure-activity relationships documented in the patent and publication data.

Quantitative Differentiation Evidence for 5-(3-Chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine Versus Closest Analogs


2-Amino vs. 2-Bromo Functional Handle: Synthetic Step Economy in the GSK Tetrahydropyrazolopyridine Route

The target compound bears a free 2-amino group that enables direct diazotization and coupling to construct the tetrahydropyrazolopyridine core, a transformation documented in the GSK patent for the final S1P1 agonists [1]. The closest commercial alternative, 2-bromo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole (CAS 1258440-64-0), lacks this amino handle and requires a preliminary amination or hydrazinolysis step. The patent explicitly describes conversion of the 2-bromo intermediate to 2-hydrazinyl derivative (CAS 1258976-15-6) using hydrazine hydrate in isopropanol at reflux for 16 hours, an additional synthetic operation with 84% yield that the 2-amino compound obviates . The 2-amino compound (Intermediate D9) was synthesized on 7.5 g scale and used directly in the next step without further purification .

S1P1 agonist synthesis intermediate comparison synthetic efficiency diazotization handle

1,3,4-Thiadiazole vs. 1,2,4-Oxadiazole Scaffold Comparison: Impact on S1P1 Agonist Potency

The target compound's 1,3,4-thiadiazole core was selected in the GSK program as a scaffold hop from the earlier 1,2,4-oxadiazole series. A structurally analogous 1,2,4-oxadiazole containing the identical 3-chloro-4-isopropoxyphenyl fragment (3-(4-(5-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)propanoic acid, CHEMBL206940) showed an EC50 of 0.20 nM at S1P1 in CHO cells [1]. The GSK tetrahydropyrazolopyridine series built upon the 1,3,4-thiadiazole scaffold instead, achieving potent S1P1 agonism with S1P3-sparing selectivity [2]. While direct EC50 data for the unelaborated 2-amino-thiadiazole intermediate are not reported (the compound is a building block, not a final agonist), the scaffold choice was driven by the need to retain the 3-chloro-4-isopropoxyphenyl vector orientation while enabling a different downstream coupling chemistry from that used with oxadiazoles [3].

S1P1 agonism scaffold hopping heterocycle comparison oxadiazole thiadiazole

Predicted Physicochemical Properties: Lipophilicity and Ionization Differentiate This Intermediate from Non-halogenated and Non-alkoxylated Analogs

The predicted LogP of 3.81 and pKa of 2.74 for the target compound reflect the combined influence of the chloro (electron-withdrawing, lipophilic) and isopropoxy (electron-donating, moderately lipophilic) substituents. By comparison, the unsubstituted 5-phenyl-1,3,4-thiadiazol-2-amine (no chloro, no isopropoxy) has a predicted LogP of approximately 1.5–1.8 and a higher pKa (~3.5–4.0) . The 3-cyano-4-isopropoxyphenyl analog (used in the same patent series) has a higher topological polar surface area due to the cyano group and a lower LogP (~3.0–3.2 predicted) [1]. These differences directly impact passive membrane permeability, protein binding, and metabolic stability in the downstream final agonists.

physicochemical properties LogP pKa drug-likeness PK prediction

Chloro vs. Cyano 3-Position Substituent: Differential Reactivity and Bioisosteric Preference in the GSK Patent Series

The GSK patent US20120101086A1 exemplifies both 3-chloro-4-isopropoxyphenyl and 3-cyano-4-isopropoxyphenyl as interchangeable R² substituents in the general formula [1]. However, the chloro-substituted compounds appear more frequently among the specifically claimed examples (at least 15 distinct final compounds bearing the 3-chloro-4-isopropoxyphenyl fragment vs. approximately 10 with the 3-cyano-4-isopropoxyphenyl fragment) [2]. The chloro substituent provides a halogen bond donor capability and greater lipophilicity (LogP contribution ~+0.7 vs. cyano), which may favor membrane permeability, while the cyano group offers a stronger electron-withdrawing effect (Hammett σₚ = 0.66 vs. 0.23 for Cl) that modulates the electronics of the thiadiazole ring [3]. The differential enumeration in the patent suggests a synthetic or biological preference for the chloro variant.

halogen bonding bioisostere chloro vs. cyano SAR S1P1 selectivity

Recommended Procurement and Application Scenarios for 5-(3-Chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-amine


Replication and Extension of the GSK S1P3-Sparing S1P1 Agonist Tetrahydropyrazolopyridine Series

This intermediate is indispensable for any group aiming to reproduce, validate, or structurally diversify the GSK tetrahydropyrazolopyridine series published in J. Med. Chem. 2016 and patented in US20120101086A1. The 2-amino group is the required functional handle for diazotization and subsequent coupling to construct the tetrahydropyrazolopyridine core. Using the 2-bromo analog instead introduces an additional synthetic step (hydrazinolysis, 84% yield) and necessitates handling of hydrazine, a genotoxic reagent requiring stringent control . The 3-chloro-4-isopropoxyphenyl substitution pattern is the most extensively exemplified variant in the patent, reducing SAR uncertainty [1].

Scaffold-Hopping Medicinal Chemistry Programs Targeting S1P1 with S1P3 Selectivity

The 1,3,4-thiadiazole scaffold represents a defined scaffold hop from the earlier 1,2,4-oxadiazole S1P1 agonist series. The 3-chloro-4-isopropoxyphenyl fragment is a validated pharmacophoric element common to both series (oxadiazole CHEMBL206940: S1P1 EC50 = 0.20 nM ), and the 2-amino group provides a vector for introducing diverse amine-containing heterocycles beyond tetrahydropyrazolopyridines. This intermediate is the logical starting point for any exploratory chemistry seeking to identify novel S1P1 agonists with improved selectivity or pharmacokinetic profiles while retaining the proven 3-chloro-4-isopropoxyphenyl recognition element [1].

Precision Synthesis of Radioligands and Chemical Probes for S1P1 Target Engagement Studies

The free 2-amino group permits installation of reporter groups (fluorescent labels, biotin, photoaffinity tags) via amide bond formation or reductive amination, enabling the synthesis of chemical biology probes derived from the GSK pharmacophore. The predicted moderate lipophilicity (LogP 3.81) and low molecular weight (269.75 Da) of the intermediate provide ample property space for linker and tag attachment without breaching drug-likeness thresholds in the final probe molecule. The 3-chloro-4-isopropoxyphenyl fragment's known contribution to S1P1 binding affinity [1] ensures that probe molecules retain target engagement capability.

Comparative Intermediate Sourcing for Large-Scale GSK Agonist Synthesis

For organizations planning multi-gram to kilogram syntheses of the GSK tetrahydropyrazolopyridine clinical candidates or their generic equivalents, the direct availability of the 2-amino intermediate at 95–98% purity from multiple commercial suppliers versus the need to prepare the 2-amino compound in-house from the 2-bromo precursor (additional step, 84% yield penalty with hydrazine [1]) represents a clear procurement optimization. The cost differential of purchasing the 2-amino compound directly versus synthesizing it from the bromo analog should be evaluated against the avoided reagent costs, waste disposal, and analytical burden associated with the extra synthetic transformation.

Quote Request

Request a Quote for 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.